2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H13Cl3N4OS2 and its molecular weight is 495.82. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthesis Applications
Crystal Structure Analysis : Research has been conducted on related acetamide compounds to understand their crystal structure, which provides insights into their molecular geometry, electron configuration, and potential interactions with biological targets. For instance, Saravanan et al. (2016) discussed the orientation of chlorophenyl rings relative to thiazole rings in a similar acetamide compound, highlighting intermolecular interactions that could be relevant for designing drugs with specific targeting capabilities Saravanan et al., 2016.
Synthesis Routes : The synthesis of heterocyclic compounds from thioureido-acetamides showcases the versatility of these molecules as precursors for various pharmaceutical applications. Schmeyers and Kaupp (2002) highlighted the use of thioureido-acetamides in one-pot cascade reactions to synthesize heterocyclic compounds efficiently, indicating potential pathways for synthesizing compounds with complex structures such as the one Schmeyers & Kaupp, 2002.
Biological Activity and Pharmaceutical Development
Antitumor Activity : The evaluation of related benzothiazole derivatives for their antitumor activities provides a foundation for assessing the potential anticancer properties of complex acetamides. Yurttaş et al. (2015) synthesized benzothiazole derivatives and screened them for antitumor activities, offering a framework for exploring the biological activities of similar compounds Yurttaş, Tay, & Demirayak, 2015.
pKa Determination : The acidity constants of related acetamide derivatives were determined by Duran and Canbaz (2013), providing crucial information for understanding the compound's behavior in biological environments. Such studies are essential for drug design, as they inform on the compound's ionization state, which can affect absorption, distribution, metabolism, and excretion (ADME) properties Duran & Canbaz, 2013.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N4OS2/c21-13-2-1-3-14(9-13)27-17(12-4-5-15(22)16(23)8-12)10-25-20(27)30-11-18(28)26-19-24-6-7-29-19/h1-10H,11H2,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGROJFVFQQNFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.